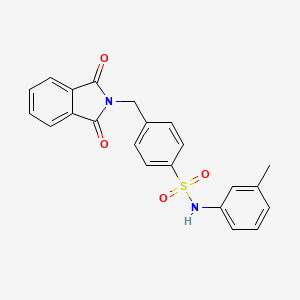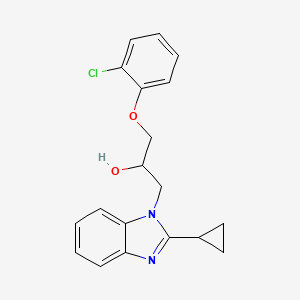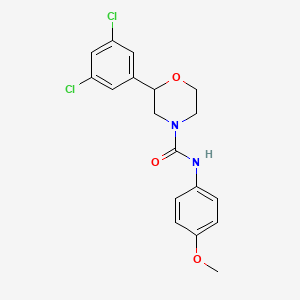
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule of interest is part of a broader class of compounds known as benzenesulfonamides, which have been extensively studied for their biological activities, including inhibition of carbonic anhydrases and potential anticancer properties. These compounds are characterized by a benzenesulfonamide moiety and can be modified to enhance their activity and selectivity for different biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the condensation of sulfonamide groups with appropriate aldehydes or ketones to introduce various functional groups that can modulate the compound's biological activity. For instance, Wagdy M. Eldehna et al. (2017) reported the synthesis of novel benzenesulfonamides with carbonic anhydrase inhibitory activity, highlighting the versatility of these compounds in drug design (Wagdy M. Eldehna et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate their structures. These studies reveal that the spatial arrangement of atoms within the molecule significantly influences its ability to interact with biological targets, such as enzymes (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including sulfonation, nitration, and coupling reactions, which allow for the introduction of additional functional groups into the molecule. These chemical modifications can significantly alter the compound's physical and chemical properties, including solubility, stability, and reactivity, thereby affecting its biological activity and pharmacokinetic profile.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are critical for their formulation and delivery as pharmaceutical agents. These properties are influenced by the molecular structure and the presence of functional groups, which can be optimized to improve the compound's efficacy and bioavailability.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity towards various reagents, play a significant role in their mechanism of action. For example, the sulfonamide group's ability to act as a hydrogen bond donor or acceptor can be crucial for its interaction with enzymes like carbonic anhydrases, leading to inhibition of their activity and potential therapeutic effects (K. Sethi et al., 2013).
Applications De Recherche Scientifique
Antihyperglycemic Activity
- A study conducted by Eissa (2013) found that derivatives of isoindoline-1,3-dione, including compounds similar to 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide, showed promising antihyperglycemic activity. These compounds were compared with gliclazide, a reference antidiabetic drug, and exhibited significant serum glucose reduction (Eissa, 2013).
Carbonic Anhydrase Inhibition
- Research by Sethi et al. (2013) and Sethi et al. (2014) demonstrated that derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide, including compounds similar to the one , are effective inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma and epilepsy. These studies highlighted the compounds' inhibitory properties with affinities in the low nanomolar range for various isoforms (Sethi et al., 2013); (Sethi et al., 2014).
Anticancer Potential
- Karakuş et al. (2018) explored derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide for anticancer activity. They found that these compounds exhibited marked anticancer activity against certain human cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Karakuş et al., 2018).
- Another study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Antiepileptic Agent
- Sethi et al. (2016) reported that certain dioxoisoindolin benzene sulfonamide derivatives exhibited significant antiepileptic activity. These compounds showed higher antiepileptic activity than acetazolamide, a standard antiepileptic drug, in the MES study (Sethi et al., 2016).
Propriétés
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-5-4-6-17(13-15)23-29(27,28)18-11-9-16(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCMHLAAPOYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)
![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)

![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)